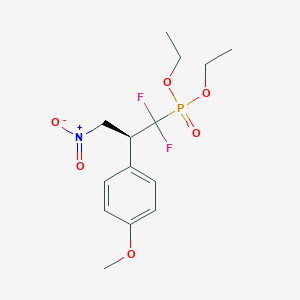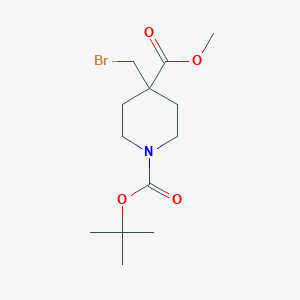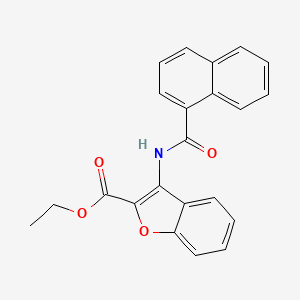
3-(3,3-Dimethylcyclohexen-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of aniline derivatives has been a subject of extensive research . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . The structures and composition of the polymers that were synthesized were confirmed by various spectroscopic techniques .Molecular Structure Analysis
Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C6H5NH2 . It consists of an amine attached to a benzene ring . The structure of aniline is influenced by the interaction between the delocalised electrons in the benzene ring and the lone pair on the nitrogen atom .Chemical Reactions Analysis
Anilines are known to undergo a variety of chemical reactions . For instance, they can participate in reactions that involve the formation of anilines — precursors of many high-value chemical products . The reactions for making anilines often involve the use of light and two transition-metal catalysts .Physical And Chemical Properties Analysis
Aniline is a colourless liquid, but it darkens rapidly on exposure to light and air . It has a boiling point of about 184°C and a melting point of about -6°C . Aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .科学的研究の応用
Synthesis of 1,2,3-Triazoles
3-(3,3-Dimethylcyclohexen-1-yl)aniline: plays a significant role in the synthesis of 1,2,3-triazoles , which are a functional heterocyclic core in modern organic chemistry. This compound can be utilized in catalytic strategies to afford trisubstituted 1,2,3-triazoles, which have potential applications in medicine and materials science .
Click Chemistry
In the realm of click chemistry, 3-(3,3-Dimethylcyclohexen-1-yl)aniline can be used to introduce functionalizing agents to heterocycles. This process is essential for creating molecules with a wide range of applications, including medicinal chemistry and photochemistry .
Catalysis
The compound can act as a catalyst or a part of a catalytic system, particularly in reactions involving the construction of complex molecules. Its role in catalysis can lead to the development of new eco-compatible approaches in chemical synthesis .
Pharmaceutical Research
Due to its structural properties, 3-(3,3-Dimethylcyclohexen-1-yl)aniline may be involved in the development of new pharmaceuticals. It could serve as a precursor or an intermediate in the synthesis of drugs with various therapeutic effects .
Material Science
This compound’s potential in material science stems from its ability to be incorporated into polymers or other materials to enhance their properties, such as durability, flexibility, or conductivity .
Analytical Chemistry
3-(3,3-Dimethylcyclohexen-1-yl)aniline: could be used in analytical chemistry as a reagent or a component of sensors. It might help in the detection of specific substances or changes in environmental conditions .
作用機序
The mechanism of action of aniline compounds is complex and depends on the specific compound and its interactions with other substances . For instance, some aniline compounds have been found to control cellular action in inflammation to various levels by suppressing both granulocyte superoxide generation and myeloperoxidase (MPO) discharge .
Safety and Hazards
将来の方向性
The future research directions for aniline derivatives include further exploration of their synthesis, characterization, and application as sensors . The impact of the substituent on the polymer characteristics is rationalized in terms of steric and electronic effects . This provides clues for the synthesis of novel aniline analogs possessing enhanced properties with minimum toxicity .
特性
IUPAC Name |
3-(3,3-dimethylcyclohexen-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9-10H,4,6,8,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAIXAXRDFBLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C1)C2=CC(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2906217.png)
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2906218.png)
![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)




![2-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide](/img/structure/B2906229.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2906230.png)
![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2906231.png)
![(2Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B2906232.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2906234.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2906236.png)
